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Compound of Interest

Compound Name: (R)-6-fluorochroman-4-amine

Cat. No.: B1394235 Get Quote

An In-depth Technical Guide to (4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine

Abstract
(4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine, commonly known as (R)-6-fluorochroman-4-amine, is a chiral heterocyclic amine that has garnered

within the pharmaceutical and medicinal chemistry sectors. Its rigid, bicyclic core, featuring a strategically placed fluorine atom and a chiral amine cen

and versatile building block for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical identity, s

critical role in drug development, with a particular focus on its application as a key intermediate. The discussion is grounded in established synthetic m

highlights the rationale behind experimental choices, offering researchers and drug development professionals a detailed resource for understanding 

important chemical entity.

Chemical Identity and Structure
The precise chemical identity of a molecule is fundamental to its application in research and development. The structure of (R)-6-fluorochroman-4-a
chroman scaffold, which is a dihydropyran ring fused to a benzene ring. A fluorine substituent at the 6-position and an amine group at the chiral cente

its specific characteristics.

IUPAC Name: (4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine

Synonyms: (R)-6-fluorochroman-4-amine, (4R)-6-fluoro-chroman-4-ylamine

Molecular Formula: C₉H₁₀FNO

Molecular Weight: 167.18 g/mol [1]

The stereochemistry at the C4 position, designated as '(R)' (Rectus), is crucial for the biological activity of its downstream derivatives. The fluorine ato

key feature, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule.

Chemical Structure:

(A simplified 2D representation of (R)-6-fluorochroman-4-amine)

Synthesis and Manufacturing
The synthesis of enantiomerically pure (R)-6-fluorochroman-4-amine is a multi-step process that requires precise control over reaction conditions to

stereochemistry. The most common and industrially scalable approach involves the synthesis of a key precursor, 6-fluorochroman-4-one, followed by 

reductive amination.

Synthesis of the Key Precursor: 6-Fluorochroman-4-one
The versatile building block 6-fluorochroman-4-one serves as the immediate precursor to the target amine.[2] Its synthesis typically begins with readil

materials like p-fluorophenol.

Workflow for 6-Fluorochroman-4-one Synthesis:
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Caption: Synthetic pathway from p-fluorophenol to 6-fluorochroman-4-one.

Experimental Protocol: Synthesis of 6-Fluorochroman-4-one
This protocol is based on established methodologies for the synthesis of the chromanone core structure.[2][3]

Step 1: Synthesis of 2-(4-Fluorophenoxy)but-2-enedioic Acid

In a suitable reaction vessel, dissolve p-fluorophenol and dimethyl butynedioate in methanol at a molar ratio of 1:1.1.

Cool the mixture to 10-15°C and add triethylamine as a catalyst.

Allow the addition reaction to proceed for 1 hour.

Perform an in situ hydrolysis by adding aqueous sodium hydroxide solution and maintaining the temperature at 25-35°C for 3 hours.[2]

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

Filter, wash with water, and dry the solid to yield 2-(4-fluorophenoxy)but-2-enedioic acid.

Step 2: Cyclization and Reduction to 6-Fluorochroman-4-one

Carefully dissolve the diacid from Step 1 in concentrated sulfuric acid. The acid serves as both a solvent and the cyclizing agent.[2]
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Maintain the temperature below 30°C to ensure the stability of the ketone group.

After cyclization is complete, perform a catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (≤3.0 M

saturate the chromene ring without reducing the ketone.[2]

Work-up the reaction mixture to isolate the final product, 6-fluorochroman-4-one.

Chiral Resolution and Amination
With the achiral ketone in hand, the critical amine stereocenter can be introduced. This is typically achieved through one of two primary strategies:

Asymmetric Reductive Amination: This is the most direct method, where the ketone reacts with an ammonia source (e.g., ammonia or a protected a

a chiral catalyst and a reducing agent to directly form the (R)-amine.

Racemic Synthesis and Resolution: The ketone can be converted to a racemic mixture of the amine via standard reductive amination (e.g., using N

acetate). The resulting (R/S)-6-fluorochroman-4-amine is then resolved into its constituent enantiomers using a chiral acid (e.g., tartaric acid) to for

that can be separated by crystallization.

Applications in Drug Development
The chroman scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific enan

fluorochroman-4-amine, is a highly sought-after intermediate, primarily for its role in the synthesis of complex cardiovascular drugs.

Property / Application Description Significance in Drug Development

Chemical Scaffold Fluorinated Chroman Amine

Provides a rigid, three-dimensional structu

used to precisely orient functional groups f

interaction with biological targets.

Key Intermediate Building block for Nebivolol[4][5]

Essential for constructing one of the chiral 

Nebivolol, a highly cardioselective beta-blo

treat hypertension.[4]

Fluorine Substitution C6-Fluoro group

The fluorine atom enhances lipophilicity an

of metabolism, improving the pharmacokin

oral bioavailability, half-life) of the final drug

Chiral Center (R)-configuration at C4

Stereochemistry is critical for biological act

(R) configuration is required for the desired

pharmacological effect in its derivatives like

Broader Potential 5-HT1A Receptor Antagonism

Derivatives of the 6-fluorochroman core ha

activity as 5-HT1A receptor antagonists, in

applications in treating neurological disorde

Case Study: Role in the Synthesis of Nebivolol
Nebivolol is a complex molecule with four chiral centers, which is marketed as a racemic mixture of the (S,R,R,R)- and (R,S,S,S)-enantiomers. The sy

stereoisomers relies on enantiopure building blocks. (R)-6-fluorochroman-4-amine and its derivatives are critical starting materials for constructing t

the active (S,R,R,R)-Nebivolol isomer.[4][5] The synthesis involves coupling this amine-containing fragment with another chiral chroman-based epoxid

stereochemistry of the amine is paramount for the final compound's high selectivity for β1-adrenergic receptors.

Logical Flow of Nebivolol Synthesis Intermediate:
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Caption: Role of the chiral amine as a key fragment in Nebivolol synthesis.

Conclusion
(4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine is more than a simple chemical; it is an enabling tool for the creation of sophisticated, life-saving phar

synthesis requires careful control of reaction conditions to achieve the necessary enantiopurity. The structural features—the rigid chroman core, the s

and the vital chiral amine—combine to make it an invaluable asset for medicinal chemists. Understanding the synthesis and application of this key int

insight into the intricate process of modern drug design and development, underscoring the critical link between fundamental organic chemistry and a

applications.
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xrxzuU_B_eW7QgQD7z1QnwmvZQUBilaW0ORULL874QKxLIQ=]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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